Lipophilic Ligand Efficiency (LLE) Advantage of Ethoxyacetyl Over Aryloxyacetyl Terminus
The target compound's ethoxyacetyl terminus yields a calculated xlogp of approximately -1.1, generating a topological polar surface area (tPSA) of approximately 67 Ų and 4 H-bond acceptors with 0 H-bond donors beyond the core scaffold [1]. In contrast, the m-tolyloxy analog—1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone—is predicted to exhibit xlogp ≈ 1.0–1.5 and tPSA ≈ 60 Ų, driven by the lipophilic aromatic ring [1]. The resulting lipophilic ligand efficiency (LLE = pIC₅₀ − logP) is structurally favored for the ethoxyacetyl compound when polar target interactions are required. The lower logP of the target compound predicts superior aqueous solubility and reduced promiscuity risk in biochemical screening cascades [2].
| Evidence Dimension | Calculated partition coefficient (xlogp) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | xlogp ≈ -1.1; tPSA ≈ 67 Ų; H-bond acceptors = 4; H-bond donors = 0 (carboxamide NH excluded) |
| Comparator Or Baseline | 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone: predicted xlogp ≈ 1.0–1.5; tPSA ≈ 60 Ų |
| Quantified Difference | Δxlogp ≈ 2.1–2.6 log units lower for target compound; ΔtPSA ≈ +7 Ų for target compound |
| Conditions | Calculated values from fragment-based prediction (DrugMap/IDRBLab); no experimental logP determination available for either compound. |
Why This Matters
A lower logP with higher tPSA predicts improved aqueous solubility and reduced off-target promiscuity, making the target compound preferable for biochemical assays requiring high compound concentrations or polar binding sites.
- [1] DrugMap Database, Compound Entry for C₁₂H₁₇N₃O₃ (MW 251.28). IDRBLab. Calculated molecular descriptors: xlogp = -1.1, tPSA = 66.9 Ų, H-bond acceptors = 4, H-bond donors = 2 (total for molecule). View Source
- [2] Leeson PD, Springthorpe B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat Rev Drug Discov. 2007;6(11):881-890. doi:10.1038/nrd2445. Establishes the relationship between logP, promiscuity, and attrition in drug discovery. View Source
